molecular formula C18H16F2N4O4S2 B12128544 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide

Cat. No.: B12128544
M. Wt: 454.5 g/mol
InChI Key: CTBOYOVVKAGTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a sulfamoyl-linked phenyl core substituted with a 4,6-dimethylpyrimidin-2-yl group and a 3,4-difluorobenzenesulfonamide moiety. Its structure integrates aromatic fluorination and sulfonamide functionality, which are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C18H16F2N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C18H16F2N4O4S2/c1-11-9-12(2)22-18(21-11)24-29(25,26)14-5-3-13(4-6-14)23-30(27,28)15-7-8-16(19)17(20)10-15/h3-10,23H,1-2H3,(H,21,22,24)

InChI Key

CTBOYOVVKAGTRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Sulfamoyl Intermediate

The 4,6-dimethylpyrimidin-2-amine intermediate is synthesized through cyclocondensation of acetylacetone with guanidine derivatives under acidic conditions. Subsequent sulfonylation introduces the sulfamoyl group:

Reaction Scheme 1 :
4,6-Dimethylpyrimidin-2-amine + 4-Fluoro-benzenesulfonyl chloride → N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide

Key parameters include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct

  • Temperature : 0–5°C (initial), then room temperature

  • Yield : 68–72% after recrystallization

Coupling with 3,4-Difluorobenzenesulfonamide

The final step involves nucleophilic aromatic substitution (SNAr) between the sulfamoyl intermediate and 3,4-difluorobenzenesulfonamide. Palladium-catalyzed cross-coupling has also been reported for analogous systems:

Reaction Scheme 2 :
N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide + 3,4-Difluorobenzenesulfonamide → Target Compound

ParameterCondition 1Condition 2
CatalystPd(PPh3)4 (2 mol%)None
SolventDMFToluene
Temperature90°C110°C
Reaction Time12 h24 h
Yield82%45%

Palladium catalysis significantly enhances yield by facilitating C–S bond formation, as evidenced by comparative studies.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems to improve scalability and reduce byproducts. Key advantages include:

  • Residence Time Control : 5–10 minutes per reaction stage

  • Temperature Gradient : Stepwise heating from 25°C to 120°C

  • Catalyst Recycling : Pd-based catalysts immobilized on silica supports

A representative workflow involves:

  • Step 1 : Synthesis of 4,6-dimethylpyrimidin-2-amine in a packed-bed reactor.

  • Step 2 : Sulfonylation in a microreactor with inline pH monitoring.

  • Step 3 : Coupling under high-pressure conditions (3–5 bar).

Table 1 : Industrial vs. Laboratory-Scale Yields

ParameterLaboratory ScaleIndustrial Scale
Overall Yield52–58%76–81%
Purity (HPLC)≥95%≥99%
Throughput10 g/day50 kg/day

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity critically impacts reaction kinetics. Data from analogous sulfonamide syntheses reveal:

Table 2 : Solvent Effects on Coupling Yield

SolventDielectric ConstantYield (%)
DMF36.782
DMSO46.778
THF7.534
Toluene2.445

Polar aprotic solvents like DMF stabilize transition states in SNAr reactions, enhancing nucleophilicity.

Catalytic Systems

Palladium complexes remain the gold standard for C–S bond formation. Recent advances include:

  • Buchwald-Hartwig Amination : Using Xantphos ligands to achieve turnover numbers (TON) >1,000.

  • Photoredox Catalysis : Visible light-driven methods reducing Pd loading to 0.5 mol%.

Analytical and Purification Methods

Chromatographic Techniques

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

  • Flash Chromatography : Silica gel, gradient elution with ethyl acetate/hexane.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.89 (d, J=5.0 Hz, 1H), 8.32 (d, J=8.7 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H).

  • HRMS : m/z 454.5 [M+H]+ (calculated for C18H16F2N4O4S2) .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H19N5O4S
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 313261-56-2

The compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), allowing it to inhibit bacterial enzyme activity crucial for folate synthesis. The presence of the difluorobenzene moiety enhances its lipophilicity, potentially improving cellular penetration and binding affinity to biological targets.

Medicinal Chemistry

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide has been extensively studied for its antibacterial properties:

  • Mechanism of Action : It acts primarily as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
  • Antibacterial Efficacy : Studies have shown significant activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values indicating potency:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32
    Streptococcus pneumoniae4

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For example:

  • Alpha-glucosidase and Acetylcholinesterase Inhibition : Recent studies indicate its potential as an enzyme inhibitor, which could be beneficial in treating conditions like Type 2 diabetes and Alzheimer's disease .

Combination Therapy Research

Studies have explored the synergistic effects of this compound when used in combination with other antibiotics:

  • Enhanced Efficacy : When combined with beta-lactam antibiotics, the compound showed improved antibacterial activity compared to monotherapy, suggesting a promising approach to overcoming antibiotic resistance .

Industrial Applications

In addition to its medicinal uses, this compound is being investigated for its potential in developing new materials with specific chemical properties. Its unique structure allows it to serve as a building block in synthesizing more complex molecules.

Study 1: Efficacy Against Multi-drug Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it retained activity where traditional antibiotics failed, highlighting its potential as a therapeutic option in treating resistant infections .

Study 2: Synergistic Effects with Other Antibiotics

Research has demonstrated that combining this sulfonamide with other antibiotics can enhance antibacterial activity. This synergy may provide new avenues for treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. The difluorobenzene moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features include:

Compound Name Substituent Modifications Key Properties/Implications Reference
Acetylsulfadimidine (N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide) Acetamide group replaces benzenesulfonamide Reduced polarity due to acetyl group; likely lower solubility in aqueous media compared to sulfonamide analogs. Known as a sulfonamide antibiotic precursor .
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide Single para-fluorine on benzamide vs. 3,4-difluoro substitution Lower electronegativity and steric bulk than the 3,4-difluoro analog; predicted pKa = 7.16, molar mass = 400.43 g/mol .
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide Phenoxyacetamide substituent Ether linkage introduces conformational flexibility; higher molar mass (412.46 g/mol) may influence pharmacokinetics .
N-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide Carbamothioyl and nitro groups Strong electron-withdrawing nitro group enhances reactivity; thiourea moiety may improve metal-binding capacity .
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methyl-prop-2-enamide Enamide group with methyl substituent Double bond in enamide increases rigidity; density = 1.35 g/cm³, lower vapor pressure suggests stability .

Physicochemical Properties

  • This could enhance binding to biological targets like bacterial dihydropteroate synthase, a common target for sulfonamides.
  • Solubility and pKa : The sulfonamide group in the target compound may improve aqueous solubility relative to acetylated () or enamide () analogs. Predicted pKa values for fluorinated analogs (e.g., 7.16 in ) suggest moderate acidity, favoring ionization at physiological pH.

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly in the development of antibacterial agents. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C19H19N5O4S
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 313261-56-2

Sulfonamides function primarily as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is critical in the bacterial folate synthesis pathway. By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth and replication.

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

These results suggest that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae.

Structure-Activity Relationship (SAR)

The introduction of the difluorobenzene moiety enhances the lipophilicity of the compound, which may improve its penetration into bacterial cells. The presence of the pyrimidine ring is crucial for maintaining biological activity due to its role in mimicking p-aminobenzoic acid (PABA), a natural substrate for DHPS.

Study 1: Efficacy Against Multi-drug Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it retained activity where traditional antibiotics failed, highlighting its potential as a therapeutic option in treating resistant infections .

Study 2: Synergistic Effects with Other Antibiotics

Research has explored the synergistic effects of this compound when combined with beta-lactam antibiotics. The combination therapy demonstrated enhanced antibacterial activity compared to monotherapy, suggesting a promising avenue for overcoming resistance .

Q & A

Basic: What are the key synthetic routes for preparing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide?

The synthesis typically involves a multi-step process:

Preparation of 4,6-dimethylpyrimidin-2-amine : Reacting 4,6-dimethylpyrimidine with ammonia or a primary amine under reflux conditions .

Sulfonamide coupling : The pyrimidine amine is reacted with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity (>95%) .
Critical parameters : Temperature control (0–5°C during sulfonyl chloride addition) and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride) are vital for yield optimization .

Basic: What analytical methods are recommended for structural characterization and crystallographic analysis?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. Data collection at 100 K minimizes thermal motion artifacts .
  • Spectroscopic techniques :
    • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .
    • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~460) .

Basic: What are the primary biological targets and mechanisms of action for this compound?

The compound’s sulfonamide group enables competitive inhibition of enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrase by mimicking natural substrates (e.g., p-aminobenzoic acid) .

  • Antimicrobial activity : Disrupts folate biosynthesis in bacteria, with IC₅₀ values <10 µM against E. coli .
  • Anticancer potential : Induces apoptosis in HeLa cells via caspase-3 activation (observed in analogs with EC₅₀ ~15 µM) .

Advanced: How can researchers optimize synthetic yield and purity for scaled-up production?

ParameterOptimization StrategyReference
Solvent choice Use DMF or THF for improved solubility of intermediates .
Catalyst Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
Workup Sequential washes with 1M HCl (to remove unreacted sulfonyl chloride) and brine .
Post-synthesis, HPLC with a C18 column (acetonitrile/water gradient) ensures purity >98% .

Advanced: How can contradictory enzymatic inhibition data be resolved?

Contradictions in IC₅₀ values often arise from assay conditions:

  • pH sensitivity : Carbonic anhydrase inhibition is pH-dependent; use Tris buffer (pH 7.4) for consistency .
  • Crystallographic validation : Compare enzyme-co-crystal structures (via SHELX-refined models) to confirm binding modes .
  • Control experiments : Include reference inhibitors (e.g., acetazolamide) to validate assay reliability .

Advanced: What computational strategies predict binding affinities and selectivity?

  • Molecular docking (AutoDock Vina) : Dock the compound into DHFR (PDB: 1RAE) to identify key residues (e.g., Asp27, Leu28) for hydrogen bonding .
  • MD simulations (GROMACS) : Run 100-ns simulations to assess stability of the ligand-receptor complex (RMSD <2 Å indicates stable binding) .
  • QSAR models : Use Hammett constants (σ) for substituents (e.g., -F vs. -CH₃) to correlate electronic effects with activity .

Advanced: How do structural modifications influence biological activity in analogs?

Analog ModificationImpact on ActivityReference
Nitro group substitution (e.g., 2-nitrobenzenesulfonamide)Enhances antibacterial potency (2-fold lower MIC) but reduces solubility .
Fluorine vs. methyl (3,4-difluoro vs. 3,4-dimethyl)Increases metabolic stability (t₁/₂ from 2.1h to 4.5h in rat liver microsomes) .
Addition of methoxy (e.g., 4-methoxyphenyl)Improves blood-brain barrier penetration (logP from 2.1 to 2.8) .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Heat shock treated cells (45°C, 3 min) to stabilize ligand-bound DHFR, detected via Western blot .
  • Knockdown/rescue experiments : siRNA-mediated DHFR silencing followed by compound treatment; rescue with wild-type DHFR confirms target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.